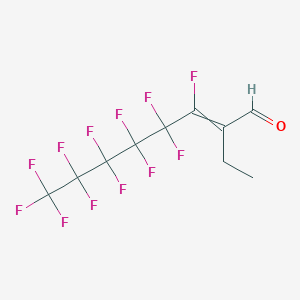![molecular formula C14H16N2OS2 B14598121 4-{[2-(Benzenesulfinyl)ethyl]sulfanyl}benzene-1,2-diamine CAS No. 58841-17-1](/img/structure/B14598121.png)
4-{[2-(Benzenesulfinyl)ethyl]sulfanyl}benzene-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[2-(Benzenesulfinyl)ethyl]sulfanyl}benzene-1,2-diamine is an organic compound that features a benzene ring substituted with a benzenesulfinyl group and a sulfanyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[2-(Benzenesulfinyl)ethyl]sulfanyl}benzene-1,2-diamine typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:
Formation of the Benzenesulfinyl Group: This can be achieved by reacting benzene with sulfur dioxide and an oxidizing agent to introduce the sulfinyl group.
Attachment of the Sulfanyl Group:
Introduction of the Diamine Group:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-{[2-(Benzenesulfinyl)ethyl]sulfanyl}benzene-1,2-diamine can undergo various types of chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfonyl group using strong oxidizing agents.
Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions typically require catalysts such as iron(III) chloride for halogenation or sulfuric acid for nitration.
Major Products
Oxidation: The major product would be 4-{[2-(Benzenesulfonyl)ethyl]sulfanyl}benzene-1,2-diamine.
Reduction: The major product would be 4-{[2-(Benzenesulfanyl)ethyl]sulfanyl}benzene-1,2-diamine.
Substitution: The major products would depend on the specific substituent introduced during the reaction.
Applications De Recherche Scientifique
4-{[2-(Benzenesulfinyl)ethyl]sulfanyl}benzene-1,2-diamine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: It may have potential as a biochemical probe or as a precursor for biologically active compounds.
Medicine: Research may explore its potential as a therapeutic agent or as a component in drug development.
Industry: It could be used in the development of new materials or as an intermediate in the production of specialty chemicals.
Mécanisme D'action
The mechanism of action of 4-{[2-(Benzenesulfinyl)ethyl]sulfanyl}benzene-1,2-diamine would depend on its specific application. In general, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction pathways, metabolic pathways, or other biochemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-{[2-(Benzenesulfonyl)ethyl]sulfanyl}benzene-1,2-diamine: This compound is similar but features a sulfonyl group instead of a sulfinyl group.
4-{[2-(Benzenesulfanyl)ethyl]sulfanyl}benzene-1,2-diamine: This compound is similar but features a sulfide group instead of a sulfinyl group.
Uniqueness
4-{[2-(Benzenesulfinyl)ethyl]sulfanyl}benzene-1,2-diamine is unique due to the presence of both a sulfinyl group and a diamine group on the benzene ring. This combination of functional groups can impart distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
58841-17-1 |
|---|---|
Formule moléculaire |
C14H16N2OS2 |
Poids moléculaire |
292.4 g/mol |
Nom IUPAC |
4-[2-(benzenesulfinyl)ethylsulfanyl]benzene-1,2-diamine |
InChI |
InChI=1S/C14H16N2OS2/c15-13-7-6-11(10-14(13)16)18-8-9-19(17)12-4-2-1-3-5-12/h1-7,10H,8-9,15-16H2 |
Clé InChI |
XHJJEPVLTZWZNS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)S(=O)CCSC2=CC(=C(C=C2)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2-[5-Chloro-2-nitro-4-(trifluoromethyl)anilino]ethan-1-ol](/img/structure/B14598094.png)
![Acetamide, 2-[[(2-aminophenyl)(phenylmethyl)amino]sulfonyl]-](/img/structure/B14598095.png)
![4-[(4-Chlorophenyl)methanesulfonyl]-2-nitrophenol](/img/structure/B14598108.png)



![2-Diazonio-1-[(2,5-dimethylhex-4-en-2-yl)oxy]ethen-1-olate](/img/structure/B14598126.png)
